5,6-Dibromo-4-methoxy-1,3-benzodioxole
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Overview
Description
5,6-Dibromo-4-methoxy-1,3-benzodioxole (DMBD) is a heterocyclic aromatic compound containing a benzene ring with a dibromo-methoxy substituent. It is a highly reactive compound, and has a wide range of applications in the fields of organic synthesis, materials science, and drug synthesis. DMBD is an important intermediate for the production of a variety of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It is also used as a starting material in the synthesis of polymers and polymeric materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-4-methoxy-1,3-benzodioxole is not fully understood. However, it is believed that the bromine substituents on the aromatic ring are responsible for its reactivity. The bromine substituents are known to increase the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. In addition, the presence of the methoxy group on the aromatic ring is thought to facilitate the formation of a cyclic intermediate during the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dibromo-4-methoxy-1,3-benzodioxole are not well understood. It is known to be a highly reactive compound, and has been used as an intermediate in the synthesis of a variety of biologically active compounds. However, the exact effects of 5,6-Dibromo-4-methoxy-1,3-benzodioxole on biological systems are not known.
Advantages and Limitations for Lab Experiments
The main advantage of 5,6-Dibromo-4-methoxy-1,3-benzodioxole for lab experiments is its high reactivity. This makes it an ideal starting material for the synthesis of a variety of organic compounds. In addition, it is relatively easy to synthesize and can be prepared in large quantities. However, 5,6-Dibromo-4-methoxy-1,3-benzodioxole is a highly toxic compound, and should be handled with caution.
Future Directions
The potential applications of 5,6-Dibromo-4-methoxy-1,3-benzodioxole are numerous and varied. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of drug discovery. In addition, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to develop safer and more environmentally friendly methods for its use in the laboratory.
Synthesis Methods
5,6-Dibromo-4-methoxy-1,3-benzodioxole is typically synthesized via a two-step process. In the first step, the bromine-substituted aromatic ring is formed by reaction of 4-methoxybenzaldehyde with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide. In the second step, the resulting intermediate is reacted with an aldehyde or ketone to form the desired product. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with 1,3-dibromopropene in the presence of a base, and the reaction of 4-methoxybenzaldehyde and 1,3-dibromopropanol in the presence of a base.
Scientific Research Applications
5,6-Dibromo-4-methoxy-1,3-benzodioxole has been extensively studied for its potential applications in the field of organic synthesis. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used as a starting material in the synthesis of polymers and polymeric materials. In addition, 5,6-Dibromo-4-methoxy-1,3-benzodioxole has been studied for its potential application in the field of drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
properties
IUPAC Name |
5,6-dibromo-4-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-11-8-6(10)4(9)2-5-7(8)13-3-12-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAWJAXESWEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1Br)Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-4-methoxy-1,3-benzodioxole |
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